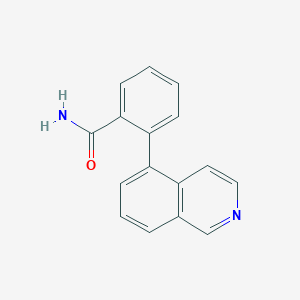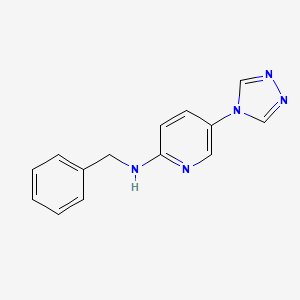
2-isoquinolin-5-ylbenzamide
Overview
Description
2-Isoquinolin-5-ylbenzamide is a heterocyclic compound that features a benzamide group attached to an isoquinoline ring. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives . The benzamide group can then be introduced through an amide coupling reaction using benzoyl chloride and a base such as triethylamine .
Industrial Production Methods: Industrial production of 2-isoquinolin-5-ylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Isoquinolin-5-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-Isoquinolin-5-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isoquinolin-5-ylbenzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription . These interactions can result in various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the benzamide group.
Isoquinoline: The parent compound without the benzamide substitution.
Benzamide: Lacks the isoquinoline ring.
Uniqueness: 2-Isoquinolin-5-ylbenzamide is unique due to the presence of both the isoquinoline ring and the benzamide group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
IUPAC Name |
2-isoquinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-16(19)15-6-2-1-5-14(15)13-7-3-4-11-10-18-9-8-12(11)13/h1-10H,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHBJBPDDYNXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)

![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B3939098.png)

![2-[[(4-Bromophenyl)sulfonyl]cyclohexylamino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3939108.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939116.png)
![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939123.png)

![2,4-dichloro-N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3939145.png)
![N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide](/img/structure/B3939155.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B3939157.png)
![3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B3939165.png)
